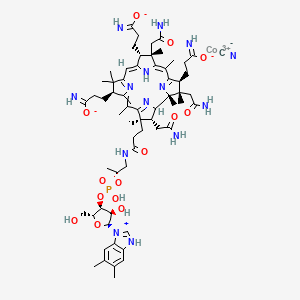

Cyanocobalamin Impurity H

Description

Properties

CAS No. |

41325-63-7 |

|---|---|

Molecular Formula |

C63H88CoN14O14P |

Molecular Weight |

1355.4 g/mol |

IUPAC Name |

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12R,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34+,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |

InChI Key |

FDJOLVPMNUYSCM-KYGGNWNPSA-L |

SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Cyano-8-epicobalamin; (8β)-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (ester), inner salt, 8-Epicobalamine; 8-epi-Cyanocobalamin |

Origin of Product |

United States |

Origin and Mechanistic Pathways of Cyanocobalamin Impurity H Formation

Impurity Generation during Cyanocobalamin (B1173554) Synthetic Routes and Manufacturing Processes

The manufacturing of cyanocobalamin, a synthetic form of vitamin B12, is a complex process that can inadvertently lead to the formation of impurities. Among these is Cyanocobalamin Impurity H, also known as 8-epi-Cyanocobalamin. This impurity is a stereoisomer of cyanocobalamin, differing in the spatial orientation of the methyl group at the C8 position of the corrin (B1236194) ring.

The primary mechanism for the formation of Impurity H during manufacturing is base-catalyzed epimerization . This chemical transformation is particularly relevant in process steps where alkaline conditions are employed. The presence of a base can facilitate the removal of a proton from the C8 position, leading to a temporary planar intermediate. Subsequent re-protonation can occur from either side, resulting in either the original cyanocobalamin structure or its epimer, Impurity H.

Several factors within the manufacturing process can contribute to the alkaline conditions that favor this epimerization:

pH adjustments: The use of alkaline solutions to control the pH of reaction mixtures or during purification steps can create an environment conducive to epimerization.

Chromatographic purification: Certain purification techniques might utilize alkaline mobile phases, exposing the cyanocobalamin molecule to conditions that promote the formation of Impurity H.

Residual basic reagents: Incomplete removal of basic reagents used in preceding synthetic steps can lead to localized areas of high pH, fostering the epimerization process.

It is important to note that another significant impurity, identified in the European Pharmacopoeia as Cyanocobalamin EP Impurity H , is chemically distinct from 8-epi-Cyanocobalamin. Cyanocobalamin EP Impurity H is, in fact, hydroxocobalamin (B81358) , where the cyanide ligand is replaced by a hydroxyl group. clearsynth.comsynzeal.comchemicea.comveeprho.com This highlights the critical need for precise analytical methods to differentiate between various impurities that can arise during the production of cyanocobalamin.

Degradation Mechanisms Leading to Cyanocobalamin Impurity H

Beyond its formation during synthesis, Cyanocobalamin Impurity H can also be generated through the degradation of cyanocobalamin itself. This degradation is influenced by a variety of environmental factors, leading to the formation of the impurity over time.

Photolytic Degradation Processes and Photochemical Reactivity

Cyanocobalamin and its derivatives are known to be sensitive to light. veeprho.comrjptonline.org Photolytic degradation is a significant pathway for the alteration of the cyanocobalamin molecule. While specific photochemical studies on 8-epi-Cyanocobalamin are limited, the general principles of cobalamin photochemistry apply.

Exposure to light, particularly in the UV range, can provide the energy required to induce chemical changes in the cyanocobalamin molecule. This can lead to the formation of various degradation products. For instance, the photolysis of cyanocobalamin in aqueous solution is known to produce hydroxocobalamin (Cyanocobalamin EP Impurity H). researchgate.net It is plausible that light exposure can also contribute to the epimerization at the C8 position, thus forming 8-epi-Cyanocobalamin, although this specific pathway requires further detailed investigation. The presence of other substances, such as ascorbic acid, can enhance the rate of photodegradation. who.int

Chemical Degradation Pathways, including Reductive Decyanation and Oxidative Transformations

The chemical environment plays a crucial role in the stability of cyanocobalamin and the formation of its impurities.

Reductive Decyanation: In biological systems, the conversion of cyanocobalamin to its active coenzyme forms involves a process of reductive decyanation, where the cyanide ligand is removed. wikipedia.org While this is a key metabolic step, similar chemical reactions can occur outside the body under reducing conditions. The reduction of the central cobalt atom from Co(III) to Co(II) or Co(I) can destabilize the cyanide ligand, making it susceptible to replacement. mdpi.com Although this process primarily leads to the formation of other cobalamin forms, the altered electronic state of the corrin ring could potentially influence the stereochemistry at peripheral positions like C8.

Influence of Environmental Stressors on Degradation Kinetics

The rate at which cyanocobalamin degrades to form Impurity H and other by-products is significantly influenced by several environmental stressors.

| Environmental Stressor | Effect on Cyanocobalamin Degradation |

| pH | Cyanocobalamin exhibits its highest stability in a slightly acidic to neutral pH range (around pH 4.0-6.5). cambridge.orgnih.gov In strongly alkaline conditions (e.g., 0.1 M NaOH), degradation is significantly accelerated, with complete degradation observed after 48 hours at room temperature. mdpi.com This alkaline environment directly promotes the epimerization to 8-epi-Cyanocobalamin. Conversely, highly acidic conditions also lead to degradation, although the specific products may differ. mdpi.comresearchgate.net |

| Temperature | Increased temperature accelerates the rate of degradation. mdpi.com Studies have shown that the degradation of cyanocobalamin in aqueous solutions follows first-order kinetics, with the rate increasing significantly with a rise in temperature. mdpi.com For example, the half-life of cyanocobalamin at pH 2 decreases from 63 days at 4°C to 8 days at 37°C. mdpi.com This thermal stress can provide the activation energy needed for degradative reactions, including epimerization. |

| Light | As previously mentioned, exposure to light, especially UV radiation, is a major factor in the degradation of cyanocobalamin. rjptonline.orgnih.gov The presence of photosensitizers, such as riboflavin, can further enhance the rate of photolytic degradation. nih.gov |

Identification of Impurity H Precursors and Related By-products in Reaction Systems

The primary precursor for the formation of Cyanocobalamin Impurity H (8-epi-Cyanocobalamin) is cyanocobalamin itself. The epimerization reaction is a direct conversion of the parent drug molecule.

During the formation of Impurity H, particularly through base-catalyzed epimerization, other related substances can be present in the reaction mixture. These can be considered by-products of the process:

Unreacted Cyanocobalamin: The epimerization is often an equilibrium process, meaning that the reaction may not proceed to completion. Therefore, residual cyanocobalamin will likely be present alongside Impurity H.

Other Degradation Products: Depending on the specific conditions (e.g., presence of oxygen, light, or other reactive species), other degradation products of cyanocobalamin may also be formed. These can include hydroxocobalamin (from hydrolysis or photolysis) and various oxidation products.

It is also worth noting that in the biosynthesis of cobalamins in certain microorganisms, epimerization at C-8 has been observed as a "derailment" from the main synthetic pathway, leading to the formation of 8-epi forms of biosynthetic intermediates. pnas.org This suggests that stereochemical instability at the C8 position is an inherent characteristic of the cobalamin structure.

Advanced Structural Elucidation and Characterization Methodologies for Cyanocobalamin Impurity H

Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of Cyanocobalamin (B1173554) Impurity H, providing detailed information on its molecular weight, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry is a cornerstone technique for the initial identification of Cyanocobalamin Impurity H. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For Cyano-8-epicobalamin, the molecular formula is C63H88CoN14O14P, with a monoisotopic mass of approximately 1355.56 g/mol . Electrospray ionization (ESI) is a common technique used to generate ions of the molecule, with the protonated molecule [M+H]⁺ being a frequently observed species.

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by fragmenting the isolated parent ion and analyzing the resulting product ions. The fragmentation pattern of Impurity H is distinct from that of cyanocobalamin due to the altered stereochemistry, which can influence the stability of the corrin (B1236194) ring. For instance, a characteristic fragmentation pathway for Impurity H involves the transition from m/z 1355 to 997, which differs from the fragmentation observed for the parent cyanocobalamin molecule. This unique fragmentation signature serves as a key identifier in complex mixtures.

Table 1: HRMS and MS/MS Data for Cyanocobalamin Impurity H (Cyano-8-epicobalamin)

| Parameter | Observation | Significance |

|---|---|---|

| Molecular Formula | C63H88CoN14O14P | Confirms the elemental composition. |

| Molecular Weight | 1355.37 Da | Provides the molecular mass of the impurity. |

| ESI-MS Ion | [M+H]⁺ at m/z 1357.66 | Confirms the mass of the protonated molecule. |

The key to differentiating Impurity H from cyanocobalamin lies in the unique chemical shifts observed for protons on the corrin ring, particularly those near the C8 methyl group. The change in stereochemistry alters the magnetic shielding of these nuclei, resulting in a unique spectral fingerprint. For example, the ¹H NMR spectrum of Impurity H shows a distinct singlet for the C8 methyl group at 0.265 ppm (in CDCl₃). Comparing the full ¹H and ¹³C NMR data with those of a certified cyanocobalamin reference standard allows for definitive confirmation of the epimeric identity.

Table 2: Selected ¹H NMR Data for Cyanocobalamin Impurity H (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| 0.265 | Singlet | C8 methyl |

| 1.170 | Singlet | C1/C5 methyl |

| 2.432 | Multiplet | Corrin ring CH₂ groups |

| 5.914 | Singlet | Benzimidazole protons |

Data sourced from research findings.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in Cyanocobalamin Impurity H.

FT-IR Spectroscopy is used to identify characteristic vibrations of the molecule's various bonds. The spectrum would confirm the presence of key functional groups such as amides (N-H stretching and C=O stretching), hydroxyl groups (O-H stretching), the phosphate (B84403) group (P=O stretching), and the cyanide ligand (C≡N stretching). While the FT-IR spectrum of the impurity is expected to be very similar to that of cyanocobalamin, subtle shifts in band positions or intensities, particularly in the fingerprint region, can arise from changes in the crystal lattice or molecular conformation due to the epimerization.

Raman Spectroscopy is highly complementary to FT-IR. It is particularly sensitive to the vibrations of the corrin macrocycle and the Co-C bond. researchgate.net The structural alteration at the C8 position can induce changes in the polarizability of the corrin ring bonds, leading to detectable shifts in the Raman spectrum. Furthermore, Raman spectroscopy can be a sensitive probe for purity, as many common impurities in cyanocobalamin are fluorescent, a phenomenon to which Raman is highly sensitive. researchgate.net

Table 3: Expected Vibrational Modes for Cyanocobalamin Impurity H

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide (CONH₂) | N-H Stretch | 3100-3500 |

| Amide (CONH₂) | C=O Stretch (Amide I) | ~1650-1690 |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-3000 |

| Hydroxyl (OH) | O-H Stretch | 3200-3600 |

| Cyanide (C≡N) | C≡N Stretch | ~2130 |

| Phosphate (P=O) | P=O Stretch | ~1200-1250 |

X-ray crystallography stands as the ultimate method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. wikipedia.org If a suitable single crystal of Cyanocobalamin Impurity H can be obtained, this technique can provide unequivocal proof of its structure, including the absolute stereochemistry at all chiral centers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Computational Chemistry Approaches for Electronic Structure and Reactivity Profiling

Computational methods, particularly Density Functional Theory, serve as powerful predictive tools to complement experimental findings, offering insights into the electronic structure and stability of Cyanocobalamin Impurity H.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.org For complex molecules like cobalamins, DFT calculations can provide deep insights into their properties. acs.orgacs.org

By applying DFT to Cyanocobalamin Impurity H, researchers can:

Calculate Energetics: Determine the relative thermodynamic stability of the 8-epimer compared to cyanocobalamin. This can help explain its formation during synthesis or storage.

Analyze Molecular Orbitals: Investigate the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are key to understanding the molecule's reactivity and electronic properties. The epimerization at C8 could subtly alter the HOMO-LUMO gap and the electron density distribution across the corrin ring.

Simulate Spectra: Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to further validate the proposed structure.

These computational studies provide a theoretical framework that enhances the interpretation of complex experimental data and provides a more complete profile of the impurity. arxiv.orgresearchgate.net

Table 4: Representative Data Obtainable from DFT Calculations for Cyanocobalamin Impurity H

| Calculated Parameter | Significance |

|---|---|

| Relative Ground-State Energy (ΔE) | Indicates the thermodynamic stability of the impurity relative to cyanocobalamin. |

| HOMO-LUMO Energy Gap | Relates to the electronic excitation energies and chemical reactivity of the molecule. |

| Mulliken Atomic Charges | Provides insight into the electron distribution and potential sites for electrophilic or nucleophilic attack. |

Quantum Monte Carlo (QMC) Simulations for Electron Correlation Phenomena

The accurate theoretical description of the electronic structure of complex molecules like Cyanocobalamin and its impurities is a significant challenge due to the presence of a transition metal center (cobalt) and the large number of electrons. In these systems, electron correlation—the interaction and influence electrons have on one another—plays a crucial role in determining their properties. While methods like Density Functional Theory (DFT) are widely used, they can be limited by the approximation of the exchange-correlation functional. Quantum Monte Carlo (QMC) methods offer a powerful alternative for studying such strongly correlated systems. researchgate.netcore.ac.ukarxiv.org QMC techniques are advanced simulation methodologies that directly address the many-body quantum problem, allowing for a more explicit and accurate treatment of electron correlation. arxiv.org

Research into the electronic structure of the parent compound, cyanocobalamin, provides a framework for understanding its impurities. researchgate.net A notable study utilized a combined DFT and QMC approach to investigate the electronic and magnetic correlations in vitamin B12. researchgate.net This methodology employs the multi-orbital single-impurity Haldane-Anderson model, where the cobalt 3d orbitals and their immediate ligand environment are treated as the "impurity" within the "host" of the surrounding molecular structure. researchgate.net

The general workflow for this advanced computational analysis is outlined below:

Table 1: DFT+QMC Simulation Workflow for Cobalamins

| Step | Method | Purpose | Key Outcome |

|---|---|---|---|

| 1 | Density Functional Theory (DFT) | To determine the parameters of the effective Haldane-Anderson model. | Calculation of host energy levels, hybridization matrix elements, and other model parameters. researchgate.net |

| 2 | Quantum Monte Carlo (QMC) | To solve the effective model and calculate electronic and magnetic properties. | Accurate one-electron and magnetic correlation functions. researchgate.net |

| 3 | Analysis | To interpret the simulation results in a chemical context. | Understanding of electron correlation effects on the electronic structure. researchgate.net |

Detailed research findings from these simulations on cyanocobalamin reveal critical insights directly applicable to understanding Impurity H. A key observation is that the intra-orbital Coulomb interaction (electron-electron repulsion) at the cobalt 3d orbitals leads to the formation of new electronic states within the energy gap predicted by simpler methods like Hartree-Fock. researchgate.net QMC simulations have also been used to probe magnetic correlations, revealing antiferromagnetic coupling between the localized spin on the cobalt ion and the electrons in the surrounding molecular orbitals. researchgate.net These correlations are found to diminish when impurity-bound states are filled. researchgate.net

For Cyanocobalamin Impurity H, which is an epimer of cyanocobalamin, the stereochemical change in the corrin ring subtly alters the geometry and, consequently, the electronic environment of the cobalt center. These subtle structural perturbations directly impact the electron correlation phenomena. QMC simulations are particularly well-suited to capture these fine effects, which might be missed by less sophisticated models. By applying the DFT+QMC methodology, it is possible to predict how the epimerization in Impurity H affects the energy levels and magnetic properties compared to the parent cyanocobalamin.

Table 2: Key Findings from QMC Simulations on the Cobalamin Structure

| Phenomenon | Observation | Implication for Impurity H |

|---|---|---|

| Electron Correlation | Strong intra-orbital Coulomb interaction on Co 3d orbitals. | The epimeric structure of Impurity H is expected to modulate these interactions, leading to shifts in electronic state energies. |

| Electronic States | Formation of new states within the semiconductor gap due to electron correlation. researchgate.net | The precise energy and character of these states in Impurity H will differ from cyanocobalamin, affecting its electronic and spectroscopic properties. |

| Magnetic Properties | Antiferromagnetic correlations observed between the cobalt center and ligand orbitals. researchgate.net | The altered geometry in Impurity H could change the strength and nature of these magnetic couplings. |

The application of QMC simulations represents a frontier in the structural elucidation of complex pharmaceutical impurities. core.ac.ukillinois.edu This approach provides a level of theoretical detail that can link the specific three-dimensional structure of Cyanocobalamin Impurity H to its fundamental electronic properties, offering a deeper understanding of its behavior and characteristics.

Sophisticated Analytical Strategies for Impurity H Profiling and Quantification

Development and Optimization of Chromatographic Separation Methods

Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities. The development and optimization of these methods are essential for achieving the necessary resolution and sensitivity to detect and quantify Impurity H in cyanocobalamin (B1173554) samples.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cyanocobalamin and its related impurities. researchgate.netejbps.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netejbps.com

Method development often involves a systematic approach to optimize various parameters to achieve a robust and reliable separation. Key considerations include:

Column Selection: C18 columns are widely used for their versatility and ability to separate a broad range of compounds. researchgate.netiajps.com The choice of column dimensions (length, internal diameter) and particle size impacts the efficiency and speed of the analysis. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netiajps.com The pH of the buffer is a critical parameter that can influence the retention and peak shape of the analytes. researchgate.net Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to resolve complex mixtures of impurities. ejbps.comiajps.com

Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. researchgate.net

Detection Wavelength: A UV detector is commonly used, with the wavelength set to a value where cyanocobalamin and its impurities exhibit significant absorbance, often around 360 nm. ejbps.com

A typical HPLC method for the analysis of cyanocobalamin impurities might employ a C18 column with a gradient elution profile using a mobile phase consisting of a trifluoroacetic acid buffer and acetonitrile. ejbps.com Under such conditions, different impurities will have distinct retention times, allowing for their separation and quantification. For instance, in one developed method, two process impurities, 50-Carboxycyanocobalamin and 32-Carboxycyanocobalamin, were observed at retention times of 8.8 and 6.0 minutes, respectively. iajps.com

It is important to note that under standard HPLC conditions, Impurity H may co-elute with cyanocobalamin. Therefore, specialized approaches such as the use of chiral columns or ion-pair reagents may be necessary to achieve separation.

Table 1: Example of HPLC Method Parameters for Cyanocobalamin Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 240 x 4.6 mm, 5µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 360 nm |

| Injection Volume | 10 µL |

| Gradient Program | T/% of B: 0.0/15, 20/15, 21/60, 25/60, 25.5/15, 35/15 |

Data sourced from a study on the isolation of cyanocobalamin impurities. iajps.com

Ultra-High Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. researchgate.netmdpi.com This is achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation capable of handling higher backpressures. mdpi.com

The primary advantages of UPLC for impurity profiling include:

Increased Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting peaks, which is crucial for resolving complex impurity profiles. mdpi.com

Faster Analysis Times: The use of shorter columns and higher flow rates significantly reduces the run time per sample, increasing sample throughput. mdpi.com

Improved Sensitivity: The sharper peaks obtained with UPLC lead to higher peak heights and improved signal-to-noise ratios, enhancing the detection of low-level impurities. mdpi.com

The transition from an existing HPLC method to a UPLC method requires careful consideration and optimization of parameters such as gradient profile, flow rate, and injection volume to fully leverage the benefits of the technology. researchgate.net

Table 2: Comparison of Typical HPLC and UPLC Characteristics

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 150-250 mm | 50-150 mm |

| Pressure | 200-400 bar | 600-1000 bar |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

This table provides a general comparison of HPLC and UPLC characteristics. mdpi.com

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge-to-size ratio in an electric field. lumexinstruments.comfda.gov.tw This technique offers several advantages for the analysis of pharmaceutical impurities, including high efficiency, short analysis times, and low consumption of reagents and solvents. lumexinstruments.com

For the analysis of cyanocobalamin and its impurities, which are charged molecules, CE provides an alternative and often complementary approach to HPLC. lumexinstruments.com The separation in CE is influenced by factors such as the pH and composition of the background electrolyte, the applied voltage, and the temperature. fda.gov.tw

Different modes of CE can be employed, including:

Capillary Zone Electrophoresis (CZE): This is the simplest mode of CE, where separation occurs in a free solution. fda.gov.tw

Micellar Electrokinetic Chromatography (MEKC): This mode uses surfactants to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds. researchgate.net

CE can be particularly useful for separating impurities that are difficult to resolve by HPLC, such as those with very similar structures but different charge states. lumexinstruments.com

Preparative Chromatography for Isolation of Impurity H for Reference Standard Creation

The isolation of pure Impurity H is essential for its definitive structural characterization and for the creation of a reference standard. iajps.com This reference standard is then used for the accurate quantification of the impurity in routine quality control analysis. iajps.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for isolating impurities from a complex mixture. iajps.com The principles of preparative HPLC are similar to analytical HPLC, but it is performed on a larger scale to obtain sufficient quantities of the purified compound. iajps.com

The process typically involves:

Enrichment: Initial steps may be taken to enrich the concentration of Impurity H in the starting material.

Method Development: An analytical HPLC method is first developed and then scaled up for preparative separation. This involves optimizing the mobile phase and gradient to maximize the resolution between Impurity H and other components. iajps.com

Fraction Collection: The eluent from the preparative column is collected in fractions. The fractions containing the purified Impurity H are identified using an online detector (e.g., UV).

Purity Analysis: The purity of the isolated fractions is confirmed using analytical HPLC.

Lyophilization: The purified fractions are often lyophilized (freeze-dried) to obtain the impurity as a stable solid powder.

For example, a preparative HPLC method for isolating cyanocobalamin impurities might use a C18 column with a methanol and formic acid gradient, allowing for the collection of fractions containing the desired impurity with a purity greater than 95%. iajps.com

Table 3: Example of Preparative HPLC Gradient Profile for Impurity Isolation

| Time (min) | % Mobile Phase B (Methanol) |

|---|---|

| 0 | 15 |

| 20 | 15 |

| 21 | 60 |

| 25 | 60 |

| 25.5 | 15 |

| 35 | 15 |

Data sourced from a study on the isolation of Cyanocobalamin Impurity H.

Comprehensive Analytical Method Validation for Impurity H Quantification

Once an analytical method for quantifying Impurity H has been developed, it must be rigorously validated to ensure that it is suitable for its intended purpose. ejbps.com Method validation is a regulatory requirement and provides documented evidence that the method is reliable, accurate, and precise. europa.eu The validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). europa.eu

Assessment of Method Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.eu Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. europa.eu

For an impurity quantification method, demonstrating specificity is of paramount importance. This is typically achieved by:

Spiking Studies: The drug substance or drug product is spiked with known amounts of Impurity H and other potential impurities. The method should be able to accurately quantify Impurity H without interference from these other components. europa.eu

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. ejbps.comresearchgate.net The analytical method is then used to analyze the stressed samples to demonstrate that the peak corresponding to Impurity H is free from co-eluting degradation products. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm this. researchgate.net

Analysis of Blank Samples: A blank sample (containing all components except the analyte) is analyzed to ensure that no interfering peaks are observed at the retention time of Impurity H.

A well-validated method will demonstrate that the analytical signal is solely attributable to Impurity H, ensuring accurate and reliable quantification. europa.eu

Establishment of Linearity, Range, and Calibration Models

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.

For the quantification of Impurity H (Hydroxocobalamin), a calibration curve is established by plotting the peak area response against a series of known concentrations. Studies have demonstrated excellent linearity for Hydroxocobalamin (B81358) analysis across various concentration ranges and detection methods. For instance, an HPLC-MS method has shown a linear response (correlation coefficient, r = 0.9999) for Hydroxocobalamin in a range of 6x10⁻⁵ to 1x10⁻³ micromoles per injection saspublishers.com. Similarly, an HPLC-MS/MS method for quantifying Hydroxocobalamin in human plasma was validated as linear from 5 to 400 ng/mL, with a correlation coefficient (r) greater than 0.9983 walshmedicalmedia.com.

The calibration model is typically a linear least-squares regression. The data below illustrates typical linearity parameters for the quantification of cobalamins using chromatographic methods.

| Analytical Method | Analyte | Linear Range | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| HPLC-MS | Hydroxocobalamin | 6E-05 to 1E-03 µmol/injection | r = 0.9999 | saspublishers.com |

| HPLC-MS/MS | Hydroxocobalamin | 5 - 400 ng/mL | r > 0.9983 | walshmedicalmedia.com |

| RP-HPLC | Cyanocobalamin | 0.1 - 120 µg/mL | r² = 0.9988 | nih.govresearchgate.net |

| RP-HPLC | Cyanocobalamin | 0.005 - 15 µg/mL | R > 0.998 | dairy-journal.org |

Evaluation of Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking the sample matrix with known amounts of the impurity standard. Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day precision) : Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision) : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

For methods analyzing cobalamins, accuracy is demonstrated by recovery percentages typically falling within 80-120%. A multicomponent spectrometric method for Hydroxocobalamin reported recoveries ranging from 97.1% to 103.0% scispace.com. An LC-MS/MS method for various cobalamins showed recoveries between 82% and 121% acs.org.

Precision is expressed as the Relative Standard Deviation (RSD). For a stability-indicating HPLC method for a Vitamin B12 analog, the RSD for repeatability was found to be between 0.8% and 1.23%, while the intermediate precision RSD was 1.09% nih.gov. An RP-HPLC method for Cyanocobalamin reported precision with RSD values ranging from 0.14% to 0.76% nih.govresearchgate.net. These values indicate a high degree of precision for the analytical methods.

| Parameter | Methodology | Typical Value | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | Spectrometric | 97.1 - 103.0% | scispace.com |

| LC-MS/MS | 82 - 121% | acs.org | |

| Precision (% RSD) | HPLC (Repeatability) | < 1.5% | nih.gov |

| HPLC (Intermediate Precision) | < 2.0% | nih.govresearchgate.net |

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for impurity analysis, as they define the sensitivity of the method. They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ nih.gov. The sensitivity of methods for cobalamins can vary significantly depending on the instrumentation. For example, a spectrometric method determined the LOD and LOQ for Hydroxocobalamin to be 1.64x10⁻⁶ M and 4.96x10⁻⁶ M, respectively scispace.com. In contrast, highly sensitive methods like HPLC-ICP-MS can achieve an LOQ for Cyanocobalamin as low as 2.11 µg/kg mdpi.com, while a standard RP-HPLC method may have an LOQ of 0.005 µg/mL dairy-journal.org.

| Analytical Method | Analyte | LOD | LOQ | Reference |

|---|---|---|---|---|

| Spectrometric | Hydroxocobalamin | 1.64 x 10⁻⁶ M | 4.96 x 10⁻⁶ M | scispace.com |

| LC-MS/MS | Cobalamins | 0.19 - 0.58 ng/g | 0.68 - 1.73 ng/g | acs.org |

| RP-HPLC | Cobalamin | 0.0004 µg/mL | 0.0011 µg/mL | nih.govresearchgate.net |

| HPLC-ICP-MS | Cyanocobalamin | 0.63 µg/kg | 2.11 µg/kg | mdpi.com |

Robustness Testing and System Suitability Parameters

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. System Suitability Testing (SST) is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.

Robustness is evaluated by varying parameters such as mobile phase pH, mobile phase composition, flow rate, column temperature, and detector wavelength nih.govmdpi.com. The effect of these changes on critical responses like retention time, peak area, resolution, and peak symmetry is then assessed nih.gov.

SST parameters are checked before and during the analysis. For the separation of Cyanocobalamin and Impurity H, critical SST parameters include resolution between the two peaks, tailing factor (asymmetry), theoretical plates (column efficiency), and the precision (%RSD) of replicate injections of a standard solution shimadzu.comresearchgate.net.

| Parameter | Typical Acceptance Criterion | Purpose |

|---|---|---|

| Resolution (Rs) | > 2.0 | Ensures baseline separation between Cyanocobalamin and Impurity H. |

| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, ensuring accurate integration. |

| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the chromatographic column. |

| %RSD of Replicate Injections | ≤ 2.0% | Confirms the precision of the analytical system. researchgate.netshimadzu.com |

Impurity Reference Standard Characterization and Qualification Protocols

The availability of a well-characterized reference standard for Impurity H (Hydroxocobalamin) is a prerequisite for accurate quantification. Pharmaceutical primary standards are available from official sources like the European Pharmacopoeia (EDQM) lgcstandards.com. These standards are supplied with comprehensive characterization data and are intended for use in pharmacopoeial assays and as primary calibrators synzeal.com.

Commercial suppliers also provide qualified reference standards of Hydroxocobalamin and its salts, which are essential for analytical method development, validation, and routine quality control synzeal.comaquigenbio.com. The characterization process for a reference standard is extensive and involves:

Structural Elucidation : Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment : Determination of purity using a high-resolution chromatographic method, such as HPLC-UV. Purity is often assigned based on a mass balance approach, accounting for water content (Karl Fischer), residual solvents (Gas Chromatography), and non-volatile inorganic impurities.

Solid-State Characterization : Techniques like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to characterize the crystalline or amorphous nature of the standard google.com.

These fully characterized reference standards ensure traceability and allow laboratories to confidently qualify their own in-house (secondary) working standards, which are used for routine daily analysis.

Automation and High-Throughput Screening in Impurity Analysis Workflows

In a quality control environment, the ability to process a large number of samples efficiently is critical. Automation and high-throughput screening (HTS) workflows are increasingly employed for the analysis of pharmaceutical impurities, including Impurity H.

Modern HPLC and UHPLC systems are inherently automated, featuring autosamplers capable of handling hundreds of samples, programmable pumps for gradient elution, and column ovens for temperature control shimadzu.com. The integration of robotic sample preparation systems can further enhance throughput by automating steps such as weighing, dilution, and extraction. For complex matrices, automated solid-phase extraction (SPE) can be used for sample clean-up and concentration prior to injection researchgate.net.

The development of rapid analytical methods with short run times is a key enabler of HTS. Methods with chromatographic run times of less than 10 minutes are common researchgate.netwalshmedicalmedia.commdpi.com. In some clinical settings, fully automated immunoassay autoanalyzers are used for high-throughput Vitamin B12 analysis, demonstrating the potential for complete workflow automation nih.gov.

Advanced data acquisition and processing software, such as Waters Empower or Shimadzu LabSolutions, are crucial for managing the large volumes of data generated in an HTS environment. Furthermore, the application of Analytical Quality by Design (AQbD) principles helps in developing robust methods that are less prone to failure, which is essential for the reliability of automated and high-throughput workflows researchgate.net.

Investigation of Factors Influencing Cyanocobalamin Impurity H Generation and Control in Pharmaceutical Formulations

Role of Excipients and Formulation Design in Impurity H Modulation

The selection of excipients is a cornerstone of pharmaceutical formulation, profoundly impacting the stability of the active pharmaceutical ingredient (API). researchgate.net In the context of cyanocobalamin (B1173554), certain excipients can either promote the degradation of the API into Impurity H or help maintain its integrity.

Research into lyophilized formulations of hydroxocobalamin (B81358), a compound chemically identical to Impurity H, provides significant insights. dergipark.org.trresearchgate.net A study evaluating various bulking agents and chelating agents demonstrated their substantial effect on the impurity profile during stability testing. dergipark.org.tr Formulations were prepared using different excipients and subjected to stability tests to monitor impurity levels. dergipark.org.trresearchgate.net

The findings indicated that glycine (B1666218) as an excipient negatively impacted the stability of the formulation, leading to a significant increase in total impurities, with levels reaching approximately 30% under various stability conditions. dergipark.org.tr Conversely, formulations containing lactose (B1674315) monohydrate, both with and without the chelating agent EDTA, were found to be the most stable, keeping impurity levels within acceptable limits. dergipark.org.trresearchgate.net Mannitol-based formulations showed acceptable stability at 25°C but failed to meet impurity limits under accelerated conditions. dergipark.org.tr These results underscore the critical role of excipient compatibility in preventing the formation of degradation products like Impurity H. Chelating agents such as EDTA can improve stability, likely by sequestering trace metal ions that could catalyze degradation reactions. dergipark.org.tr

Table 1: Effect of Excipients on Total Impurity Levels in Lyophilized Hydroxocobalamin Formulations after 3 Months

| Formulation ID | Key Excipients | Impurity (%) at 25°C/60% RH | Impurity (%) at 30°C/65% RH | Impurity (%) at 40°C/75% RH |

|---|---|---|---|---|

| F1 | Mannitol | Within Limit | Exceeds Limit | Exceeds Limit |

| F2 | Mannitol + EDTA | Within Limit | Exceeds Limit | Exceeds Limit |

| F3 | Lactose Monohydrate | Within Limit | Within Limit | Within Limit |

| F4 | Lactose Monohydrate + EDTA | Within Limit | Within Limit | Within Limit |

| F5 | Glycine | ~30% | ~30% | ~30% |

Data adapted from a study on lyophilized hydroxocobalamin formulations, which provides a model for understanding excipient effects on Impurity H. dergipark.org.trresearchgate.net

Impact of Manufacturing Process Parameters on Impurity Profile Evolution

Manufacturing process parameters are critical variables that can influence the degradation of cyanocobalamin and the generation of Impurity H. Key factors include exposure to light, heat, pH, and specific processing steps like lyophilization. researchgate.netnih.gov

Cyanocobalamin is known to be sensitive to light. nih.gov Exposure to light can cleave the organometallic bond, leading to degradation. nih.govnih.gov One of the primary degradation pathways, particularly under photolytic conditions, is the conversion of cyanocobalamin to hydroxocobalamin (Impurity H). nih.govwho.int Research has shown that in cell culture media used for manufacturing therapeutic proteins, cyanocobalamin can convert to hydroxocobalamin in the presence of light, which then associates with the protein product. nih.gov This highlights the necessity of protecting cyanocobalamin formulations from light throughout the manufacturing process. nih.gov

The pH of the formulation is another crucial parameter. The optimal stability for cyanocobalamin in aqueous solutions is reported to be within a pH range of 4.0 to 6.5. nih.gov Alkaline conditions, in particular, can promote the formation of Impurity H through base-catalyzed epimerization.

Lyophilization, or freeze-drying, is a common technique used to enhance the stability of parenteral drug products by removing water. dergipark.org.trresearchgate.net However, the process itself, including freezing and drying rates, can introduce stresses that affect API stability. The selection of appropriate bulking agents (cryoprotectants) is vital to protect the API during this process and ensure the stability of the final lyophilized product. researchgate.net

Comprehensive Stability Studies and Kinetic Modeling of Impurity H Formation

Stability testing is a regulatory requirement and a fundamental component of pharmaceutical development, providing data on how the quality of a drug substance or product varies over time under the influence of environmental factors. europa.eu For cyanocobalamin, these studies are essential for understanding the formation rate and degradation pathways leading to Impurity H.

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. nih.gov These studies are crucial for elucidating degradation pathways, identifying potential degradation products, and establishing the intrinsic stability of the molecule. europa.eu

For cyanocobalamin and its related compounds, forced degradation studies typically involve exposure to a range of stress conditions:

Photodegradation: Exposure to a high-intensity light source, often a mercury vapor fluorescent lamp, to assess light sensitivity. who.int Studies have shown that cyanocobalamin degrades to hydroxocobalamin (Impurity H) under such conditions, a reaction that can be accelerated by the presence of other vitamins like ascorbic acid. who.int

Acid/Base Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures to investigate pH-dependent degradation. nih.gov Impurity H is known to form under alkaline conditions.

Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, to evaluate susceptibility to oxidation. nih.gov

Thermal Stress: Subjecting the compound to high temperatures to assess thermal stability. nih.gov

These studies utilize stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and all significant degradation products. dergipark.org.trnih.gov

Table 2: Example Design for Forced Degradation Studies of Cobalamin Analogs

| Stress Condition | Reagent/Method | Typical Conditions | Primary Degradation Product (Example) |

|---|---|---|---|

| Photolytic | High-pressure mercury vapor lamp | Irradiation for a set duration (e.g., 24-72 hours) | Hydroxocobalamin (Impurity H) |

| Acid Hydrolysis | 0.3 M HCl | 90°C for 24 hours | Corrin (B1236194) ring destruction |

| Base Hydrolysis | 0.1 M NaOH | 25°C for 48 hours | Impurity H (via epimerization) |

| Oxidative | 30% H₂O₂ | 90°C for 24 hours | Corrin ring destruction |

| Thermal (Dry Heat) | Oven | Elevated temperature (e.g., 80-100°C) | Various degradation products |

Long-term and accelerated stability studies are conducted under ICH-prescribed conditions to predict the shelf-life of a pharmaceutical product. dergipark.org.treuropa.eu Long-term studies are typically performed at 25°C ± 2°C / 60% RH ± 5% RH, while accelerated studies are done at 40°C ± 2°C / 75% RH ± 5% RH. dergipark.org.treuropa.eu

Data from these studies, particularly the rate of increase of Impurity H and the corresponding decrease in cyanocobalamin assay, are plotted against time. nih.gov This information is used to establish a retest period for the API or a shelf-life for the finished product. pmda.go.jp If significant change occurs during accelerated testing, the shelf-life must be based on the real-time data from long-term studies. pmda.go.jp

Kinetic modeling can be applied to this stability data to better understand the degradation process. The formation of Impurity H can often be described by kinetic models, such as zero-order or first-order kinetics, depending on the specific formulation and conditions. nih.govwho.int For example, the photodegradation of cyanocobalamin often follows apparent first-order kinetics. who.int More complex kinetic models can also be designed to simulate the cellular uptake and intracellular conversion of different cobalamin forms, which has shown that the processing of hydroxocobalamin (Impurity H) can be significantly faster than that of cyanocobalamin. mdpi.comnih.gov Such models are invaluable for predicting impurity levels at future time points and under different storage scenarios, supporting a more robust and scientifically-grounded approach to shelf-life determination. pmda.go.jp

Table 3: Illustrative Impurity Data from Accelerated Stability Study of a Lyophilized Formulation

| Time Point | Total Impurity (%) at 25°C/60% RH | Total Impurity (%) at 40°C/75% RH |

|---|---|---|

| Initial | 0.50 | 0.50 |

| 1 Month | 0.55 | 1.20 |

| 3 Months | 0.65 | 2.50 |

| 6 Months | 0.80 | 4.80 |

This table provides a hypothetical example based on typical stability data trends for illustrative purposes. Actual data can be found in studies such as those on hydroxocobalamin formulations. dergipark.org.trresearchgate.net

Design and Execution of Forced Degradation Studies under Varied Stress Conditions

Strategies for Impurity H Minimization and Process Optimization in API Production

Controlling the formation of Impurity H during the manufacturing of cyanocobalamin API is essential for meeting regulatory specifications and ensuring product quality. pharmaffiliates.compharmatimesofficial.com This requires a multi-faceted approach encompassing process optimization, advanced purification, and modern quality control paradigms.

The industrial production of vitamin B12 is typically achieved through microbial fermentation. mdpi.comnih.gov The downstream process to isolate and purify cyanocobalamin involves multiple steps where impurity formation can be controlled. mdpi.com

Process Optimization: Strategies such as Design of Experiments (DoE) can be employed to identify optimal reaction conditions (e.g., temperature, pH, reaction time) that favor the formation of cyanocobalamin while minimizing the generation of by-products like Impurity H. pharmatimesofficial.com Controlling the pH to remain within the optimal stability range of 4.0-6.5 is critical. nih.gov

Control of Raw Materials: Ensuring the quality of starting materials, reagents, and solvents is a fundamental step, as these can introduce contaminants that may catalyze degradation. pharmatimesofficial.comspectrumchemical.com

Purification Techniques: Advanced purification methods are crucial for removing Impurity H and other related substances from the final API. Classical downstream processing includes steps like centrifugation, filtration, and adsorption chromatography. mdpi.com Techniques like recrystallization and high-performance liquid chromatography (HPLC) can also be employed to achieve high purity. pharmatimesofficial.com

Quality by Design (QbD) and Process Analytical Technology (PAT): Implementing a QbD approach ensures that quality is built into the manufacturing process from the outset. pharmatimesofficial.com PAT allows for real-time monitoring of critical process parameters and quality attributes, enabling proactive adjustments during manufacturing to keep impurity levels below the control threshold. pharmatimesofficial.com For instance, in-process monitoring of pH or light exposure can prevent deviations that lead to Impurity H formation.

By integrating these strategies, manufacturers can develop a robust and well-controlled process that consistently produces high-purity cyanocobalamin with minimal levels of Impurity H. pharmatimesofficial.commdpi.com

Synthetic Methodologies for the Preparation of Cyanocobalamin Impurity H Reference Standards

Rational Design and Execution of Targeted Synthesis for Impurity H

The targeted synthesis of Cyanocobalamin (B1173554) Impurity H is primarily achieved through the epimerization of cyanocobalamin under specific reaction conditions. This process involves the stereochemical inversion at a specific chiral center of the corrin (B1236194) ring.

A common and validated method for the preparation of Cyanocobalamin Impurity H involves the treatment of cyanocobalamin with a base in a suitable solvent system. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the epimer.

A typical synthetic procedure is as follows:

Dissolution: Cyanocobalamin is dissolved in a mixture of methanol (B129727) and water.

Basification: A solution of sodium hydroxide (B78521) is added to the cyanocobalamin solution.

Reaction: The mixture is stirred at room temperature for an extended period, typically around 48 hours, under an inert atmosphere such as nitrogen to prevent oxidative degradation.

Neutralization: The reaction is quenched by neutralizing the excess base with an acid, such as hydrochloric acid.

Concentration: The resulting solution is then concentrated under reduced pressure to remove the solvents.

This process yields a mixture containing Cyanocobalamin Impurity H along with unreacted cyanocobalamin and other minor byproducts. The yield and purity of the desired impurity are highly dependent on the reaction conditions, including the base concentration, temperature, and reaction time.

Table 1: Synthetic Parameters for Cyanocobalamin Impurity H

| Parameter | Value |

|---|---|

| Starting Material | Cyanocobalamin |

| Reagent | Sodium Hydroxide (0.1 M) |

| Solvent | Methanol/Water (3:1 v/v) |

| Temperature | 25°C |

| Reaction Time | 48 hours |

| Atmosphere | Nitrogen |

Advanced Purification Techniques for Obtaining High-Purity Impurity H Standards

Following the synthesis, a robust purification strategy is essential to isolate Cyanocobalamin Impurity H from the reaction mixture and obtain a high-purity reference standard. Given the structural similarity between the impurity and the parent drug, advanced chromatographic techniques are typically employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for this separation. iajps.com The process involves the following steps:

Column Selection: A C18 reversed-phase column is commonly used, offering good selectivity for cobalamin analogues. iajps.com

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is employed to achieve optimal separation. iajps.com The pH of the mobile phase is a critical parameter and is carefully controlled to ensure good peak shape and resolution. nih.gov

Fraction Collection: The eluent is monitored using a photodiode array (PDA) detector, and fractions corresponding to the peak of Cyanocobalamin Impurity H are collected. iajps.com

Solvent Removal: The collected fractions are then concentrated and the solvent is removed, often by lyophilization, to yield the purified solid impurity.

Other purification techniques that can be utilized include column chromatography with various adsorbents like Sephadex gel or Ambelite resin. researchgate.net For the removal of inorganic impurities, techniques such as precipitation with zinc hydroxide have also been described in the purification of vitamin B12 active substances. google.com

Table 2: Typical Preparative HPLC Parameters for Impurity H Purification

| Parameter | Specification |

|---|---|

| Chromatography System | Shimadzu Preparative System with PDA Detector iajps.com |

| Column | C18, 240 x 4.6 mm, 5 µm iajps.com |

| Mobile Phase A | 0.1% Formic Acid in Water iajps.com |

| Mobile Phase B | Acetonitrile (B52724) iajps.com |

| Flow Rate | 1.0 ml/min iajps.com |

| Column Temperature | 35°C iajps.com |

| Detection | UV/Vis (PDA) |

Comprehensive Characterization and Certification of Synthesized Reference Materials

Once purified, the synthesized Cyanocobalamin Impurity H must undergo rigorous characterization to confirm its identity, purity, and potency. This comprehensive analysis is crucial for its certification as a reference standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of the impurity. The chemical shifts in the aromatic region of the ¹H NMR spectrum are particularly useful for distinguishing between different cobalamins and their impurities. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) is used to determine the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition. mdpi.com

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is used to determine the purity of the reference standard. nih.gov The area percentage of the main peak relative to all other peaks provides a measure of its chromatographic purity.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is employed to quantify any elemental impurities that may be present. thermofisher.com

Certification:

The certified reference material is accompanied by a Certificate of Analysis (CoA) that includes all the characterization data, including its identity, purity (typically >95%), and assigned potency. This documentation is essential for its use in regulatory filings and quality control laboratories. iajps.com

Table 3: Analytical Techniques for Characterization and Certification

| Technique | Application |

|---|---|

| ¹H and ¹³C NMR | Structural Elucidation and Stereochemical Validation nih.gov |

| LC-MS/MS | Structural Confirmation and Degradation Pathway Analysis |

| HPLC-PDA | Quantification of Stereoisomers and Purity Assessment |

| ICP-MS | Determination of Elemental Impurities thermofisher.com |

Emerging Research Directions and Future Perspectives in Cyanocobalamin Impurity Science

Exploration of Novel and Unidentified Impurity Formation Pathways

A primary focus of ongoing research is the identification of previously unknown pathways through which impurities like Cyanocobalamin (B1173554) Impurity H can form. Cyanocobalamin Impurity H is an epimer of cyanocobalamin, meaning it has a different stereochemical configuration. This alteration can occur during synthesis or storage.

Key areas of investigation include:

Stress-Induced Degradation: Researchers are subjecting cyanocobalamin to various stress conditions, such as heat, light, humidity, and extreme pH levels, to simulate potential storage and manufacturing environments. This helps in understanding how these factors contribute to the formation of Impurity H and other degradation products. For instance, Impurity H has been observed to increase under exposure to heat or light.

Reaction with Excipients: The interaction between cyanocobalamin and various excipients (inactive ingredients) used in pharmaceutical formulations is another critical area of study. Some excipients can potentially catalyze the degradation of the active pharmaceutical ingredient (API), leading to the formation of impurities. dergipark.org.tr Studies are being conducted to evaluate the compatibility of cyanocobalamin with a wide range of excipients to identify those that may promote the formation of Impurity H.

Biosynthetic and Manufacturing Process-Related Impurities: Impurities can also arise from the biosynthetic fermentation processes used to produce cyanocobalamin or from subsequent chemical synthesis steps. core.ac.uknih.gov Research is focused on meticulously analyzing each stage of the manufacturing process to pinpoint potential sources of impurity formation and to develop strategies to control them. pharmtech.com

Development of Next-Generation Hyphenated Analytical Techniques

The accurate detection and characterization of impurities, particularly those present at trace levels, necessitate the development of highly sensitive and specific analytical methods. pharmtech.com The future of impurity analysis lies in the advancement and application of hyphenated analytical techniques, which combine two or more analytical methods to achieve superior separation and detection capabilities. ingentaconnect.commedwinpublishers.com

Emerging techniques for the analysis of cyanocobalamin impurities include:

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Methods: LC-MS has become an indispensable tool in pharmaceutical analysis, offering high-resolution separation and precise mass identification of compounds. nih.gov The development of new LC column technologies and more sensitive mass spectrometers is enabling the detection and quantification of impurities at even lower concentrations. nih.gov For instance, LC-MS/MS can differentiate Impurity H from cyanocobalamin based on their distinct fragmentation patterns.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a powerful technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. science.gov It is particularly useful for analyzing complex mixtures and can provide valuable information on the charge and size of impurities. science.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for the unambiguous identification of unknown impurities. apacsci.com This technique is instrumental in elucidating the elemental composition and structure of novel degradation products.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is essential for the analysis of elemental impurities in pharmaceutical products. spectroscopyonline.comthermofisher.com Given that cyanocobalamin contains a cobalt atom, ICP-MS is used to ensure the absence of other harmful elemental contaminants. thermofisher.com

The table below summarizes some of the advanced analytical techniques being employed for the analysis of vitamin B12 and its impurities.

| Analytical Technique | Application in Cyanocobalamin Impurity Analysis | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of known impurities. nih.gov | Robust, reliable, and widely available. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of known and unknown impurities based on mass-to-charge ratio. nih.gov | High sensitivity and specificity, provides molecular weight information. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of impurities through fragmentation analysis. | Provides detailed structural information. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for confident identification of unknown impurities. apacsci.com | High mass accuracy and resolution. |

| Capillary Electrophoresis (CE) | Separation of impurities based on charge and size. nih.gov | High separation efficiency, small sample volume required. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Detection and quantification of elemental impurities. mdpi.com | Extremely sensitive for trace element analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of isolated impurities. acs.org | Provides detailed information about the molecular structure. |

Predictive Modeling and Machine Learning Applications for Impurity Control

Key applications in the context of cyanocobalamin impurity science include:

In-Silico Impurity Prediction: Computational models can be used to predict the likelihood of impurity formation based on the chemical structure of cyanocobalamin and the reaction conditions. zamann-pharma.comopenreview.net These models can help to identify potential degradation pathways and guide the development of more stable formulations.

Predictive Analytics for Process Optimization: Machine learning algorithms can analyze vast amounts of data from manufacturing processes to identify patterns and predict potential quality issues before they occur. ijsrtjournal.com This allows for real-time adjustments to process parameters to minimize impurity formation.

Risk-Based Quality Management: By integrating predictive models with risk assessment frameworks, pharmaceutical companies can focus their resources on the most critical areas for impurity control, leading to more efficient and effective quality assurance. zamann-pharma.com

Broader Implications of Impurity Research for Pharmaceutical Product Quality Assurance and Innovation

The intensive research into cyanocobalamin impurities like Impurity H has far-reaching implications for the broader field of pharmaceutical quality assurance and innovation.

Enhanced Regulatory Standards: A deeper understanding of impurity formation and control contributes to the development of more robust regulatory guidelines. pharmtech.com This ensures that all pharmaceutical products meet stringent quality and safety standards.

Improved Manufacturing Processes: The insights gained from impurity research drive innovation in manufacturing processes, leading to the development of more efficient and reliable methods for producing high-purity drug substances. pharmtech.com

Innovation in Formulation Development: By understanding the factors that influence the stability of cyanocobalamin, researchers can develop more stable and effective drug formulations with improved shelf lives. dergipark.org.tr

Foundation for Future Drug Development: The analytical methods and control strategies developed for managing impurities in a complex molecule like cyanocobalamin can be applied to the development of other challenging pharmaceutical products. ingentaconnect.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.